molecular formula C24H25N3O4 B5456246 4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid

4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid

Cat. No.: B5456246
M. Wt: 419.5 g/mol
InChI Key: WSZCJFBUDYTMJR-QPJJXVBHSA-N
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Description

The compound 4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid is a structurally complex molecule featuring three distinct moieties:

Pyrrolidine-2,5-dione (succinimide) ring: A five-membered lactam ring known for its electron-withdrawing properties and prevalence in bioactive molecules.

This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such structural motifs are critical.

Properties

IUPAC Name

4-[2,5-dioxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-22-17-21(23(29)27(22)20-10-8-19(9-11-20)24(30)31)26-15-13-25(14-16-26)12-4-7-18-5-2-1-3-6-18/h1-11,21H,12-17H2,(H,30,31)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZCJFBUDYTMJR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Piperazine Derivatives: Substituent Effects

The piperazine ring is a common scaffold in drug design. Comparisons with analogous piperazine-containing compounds reveal key differences in substituent effects:

Compound Piperazine Substituent Core Structure Functional Group
Target Compound (2E)-3-phenylprop-2-en-1-yl Pyrrolidine-2,5-dione Benzoic acid
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid FMOC (fluorenylmethyloxycarbonyl) Acetic acid chain Acetic acid derivative

Key Observations :

  • Cinnamyl vs. FMOC is typically used as a protecting group in peptide synthesis, suggesting divergent synthetic or functional objectives .
  • Functional Group : The benzoic acid in the target compound contrasts with the acetic acid derivative in , which may influence acidity (pKa) and binding interactions.

Heterocyclic Systems: Core Structural Variations

Heterocycles like pyrrolidine-dione and tetrazole-pyrazolone (from ) play distinct roles in molecular interactions:

Compound Heterocyclic Core Biological Relevance
Target Compound Pyrrolidine-2,5-dione Electron-withdrawing; common in kinase inhibitors
Compounds (4g, 4h) Tetrazole-pyrazolone Tetrazole as a carboxylic acid bioisostere; pyrazolone for anti-inflammatory activity

Key Observations :

  • Pyrrolidine-2,5-dione vs. Tetrazole : The succinimide core in the target compound may stabilize charge transfer interactions, whereas the tetrazole in compounds offers metabolic stability and lipophilicity, often used to mimic carboxylates .
  • Coumarin-Benzodiazepine Hybrids : compounds integrate coumarin (a chromophore with anticoagulant properties) and benzodiazepine (CNS activity), suggesting a different therapeutic focus compared to the target compound’s benzoic acid-piperazine framework .

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